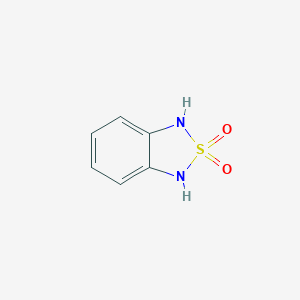








|
REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[S:9](N)(N)(=[O:11])=[O:10]>COCCOCCOC>[NH:7]1[S:9](=[O:11])(=[O:10])[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]1=2
|


|
Name
|
|
|
Quantity
|
91 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
|
Name
|
|
|
Quantity
|
81 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(N)N
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
|
Name
|
ice water
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted with ethyl acetate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the red residue is purified by flash chromatography (1:1 ethyl acetate/toluene)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
N1C2=C(NS1(=O)=O)C=CC=C2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |